molecular formula C10H5BrF3NO B11836480 4-Bromo-6-(trifluoromethyl)-1H-indole-3-carbaldehyde

4-Bromo-6-(trifluoromethyl)-1H-indole-3-carbaldehyde

Cat. No.: B11836480
M. Wt: 292.05 g/mol
InChI Key: AULPBLSWCVDALD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-6-(trifluoromethyl)-1H-indole-3-carbaldehyde is a heterocyclic compound that belongs to the indole family. This compound is characterized by the presence of a bromine atom at the 4th position, a trifluoromethyl group at the 6th position, and an aldehyde group at the 3rd position of the indole ring. The unique structure of this compound makes it an interesting subject for research in various fields, including medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6-(trifluoromethyl)-1H-indole-3-carbaldehyde typically involves multi-step reactions starting from commercially available precursors. One common synthetic route involves the bromination of 6-(trifluoromethyl)-1H-indole, followed by formylation at the 3rd position. The reaction conditions often include the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-(trifluoromethyl)-1H-indole-3-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common nucleophiles include primary and secondary amines, thiols, and organometallic reagents.

Major Products Formed

    Oxidation: 4-Bromo-6-(trifluoromethyl)-1H-indole-3-carboxylic acid.

    Reduction: 4-Bromo-6-(trifluoromethyl)-1H-indole-3-methanol.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

4-Bromo-6-(trifluoromethyl)-1H-indole-3-carbaldehyde has a wide range of applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting cancer and inflammatory diseases.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and natural products.

    Material Science: It is used in the development of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 4-Bromo-6-(trifluoromethyl)-1H-indole-3-carbaldehyde is primarily related to its ability to interact with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with specific enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-6-(trifluoromethyl)-1H-indole: Lacks the aldehyde group at the 3rd position.

    6-(Trifluoromethyl)-1H-indole-3-carbaldehyde: Lacks the bromine atom at the 4th position.

    4-Bromo-1H-indole-3-carbaldehyde: Lacks the trifluoromethyl group at the 6th position.

Uniqueness

The presence of both the bromine atom and the trifluoromethyl group in 4-Bromo-6-(trifluoromethyl)-1H-indole-3-carbaldehyde makes it unique compared to other similar compounds. These functional groups contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C10H5BrF3NO

Molecular Weight

292.05 g/mol

IUPAC Name

4-bromo-6-(trifluoromethyl)-1H-indole-3-carbaldehyde

InChI

InChI=1S/C10H5BrF3NO/c11-7-1-6(10(12,13)14)2-8-9(7)5(4-16)3-15-8/h1-4,15H

InChI Key

AULPBLSWCVDALD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1NC=C2C=O)Br)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.